molecular formula C22H24N2O2S2 B11680930 2-ethoxy-N-[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

2-ethoxy-N-[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11680930
M. Wt: 412.6 g/mol
InChI Key: AXDPLBOQZPZEQI-UHFFFAOYSA-N
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Description

(1E)-8-ETHOXY-N-(2-ETHOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound that belongs to the class of dithioloquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-8-ETHOXY-N-(2-ETHOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dithioloquinoline core and subsequent functionalization to introduce the ethoxy and phenyl groups. Common reagents used in these reactions include ethyl iodide, phenylamine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1E)-8-ETHOXY-N-(2-ETHOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1E)-8-ETHOXY-N-(2-ETHOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .

Biology and Medicine

In biology and medicine, this compound has shown potential as a kinase inhibitor, making it a candidate for the development of new therapeutic agents. Studies have demonstrated its ability to inhibit various kinases, which are crucial for cell signaling and cancer progression .

Industry

In the industrial sector, (1E)-8-ETHOXY-N-(2-ETHOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE can be used in the production of advanced materials with specific electronic or optical properties. Its unique structural features make it suitable for applications in electronics, photonics, and other high-tech industries .

Mechanism of Action

The mechanism of action of (1E)-8-ETHOXY-N-(2-ETHOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to disrupted cell signaling pathways. This inhibition can result in reduced cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1E)-8-ETHOXY-N-(2-ETHOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE include other dithioloquinoline derivatives, such as:

Uniqueness

What sets (1E)-8-ETHOXY-N-(2-ETHOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of ethoxy and phenyl groups enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H24N2O2S2

Molecular Weight

412.6 g/mol

IUPAC Name

8-ethoxy-N-(2-ethoxyphenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C22H24N2O2S2/c1-5-25-14-11-12-16-15(13-14)19-20(22(3,4)24-16)27-28-21(19)23-17-9-7-8-10-18(17)26-6-2/h7-13,24H,5-6H2,1-4H3

InChI Key

AXDPLBOQZPZEQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=CC=C4OCC)SS3)(C)C

Origin of Product

United States

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